3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial organic synthesis methods, including batch and continuous flow processes, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a more saturated amine derivative .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine is primarily used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-N-methylpyridin-2-amine: Similar structure but with a tert-butyl group instead of tert-butoxy.
5-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-2-amine: Similar structure but with different positioning of functional groups.
Uniqueness
What sets 3-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine apart is its unique combination of tert-butoxy and cyclopropoxy groups on the pyridine ring, which may confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-11-7-10(16-9-5-6-9)8-15-12(11)14-4/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
UPWWEJMZQBWYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)NC |
Origin of Product |
United States |
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